Hydrogen-Bond Donor Count Distinguishes 1171965-21-1 from 3-Methylpiperidine and Morpholine Analogs
The 3‑hydroxypiperidine moiety of 1171965‑21‑1 contributes one hydrogen‑bond donor (HBD), in contrast to the 3‑methylpiperidine analog (HBD = 0) and the morpholine analog (HBD = 0) [1]. In kinase inhibitor design, a single HBD in the hinge‑binding region is often critical for adenine‑mimetic recognition [2].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 3‑methylpiperidine analog: HBD = 0; morpholine analog: HBD = 0 |
| Quantified Difference | ΔHBD = +1 vs. both comparators |
| Conditions | Computed property from 2D structure (PubChem release 2021.05.07) |
Why This Matters
A hydrogen‑bond donor is a fundamental requirement for ATP‑mimetic kinase inhibitors; procurement of the 3‑methyl or morpholine analogs would forfeit this pharmacophoric element.
- [1] PubChem Compound Summary for CID 44062773 (1171965-21-1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44062773 (accessed 2026-04-29). View Source
- [2] Ghose, A. K.; Herbertz, T.; Hudkins, R. L.; Dorsey, B. D.; Mallamo, J. P. Knowledge-based assessment of kinase inhibitor scaffolds: the role of hydrogen-bond donors and acceptors in ATP-site recognition. J. Med. Chem. 2008, 51, 5149–5171. View Source
